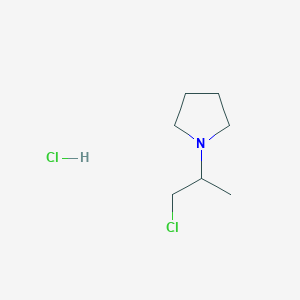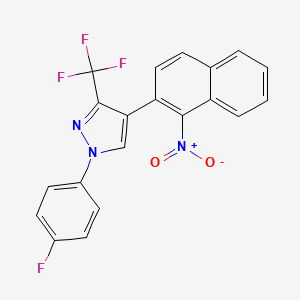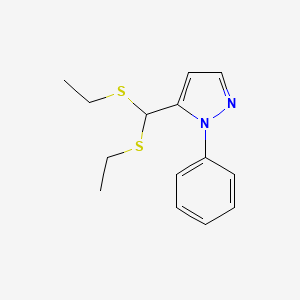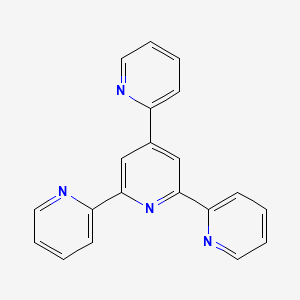
1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
“1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 58414-76-9 . It has a molecular weight of 147.65 . The IUPAC name for this compound is 1-(2-chloro-1-methylethyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H14ClN/c1-7(6-8)9-4-2-3-5-9/h7H,2-6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Pyrrolidines : Pyrrolidines, including compounds like 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride, are important in various fields due to their biological effects. They are used in medicine and in industries such as dyes and agrochemicals. A study explored the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating the importance of such compounds in modern science (Żmigrodzka et al., 2022).
Applications in Chemical Analysis and Identification
- Spectroscopic Studies of Cathinones : Spectroscopic techniques such as GC-MS, IR, NMR, and X-ray diffraction were employed to examine properties of cathinone hydrochloride salts, including a variant of pyrrolidine, highlighting the role of such compounds in forensic and analytical chemistry (Nycz et al., 2016).
Industrial Applications
- Use in Polymerization Processes : 1-Methyl-2-pyrrolidinone, a related compound, was utilized as an electron-pair donor in isobutylene polymerization. This illustrates the utility of pyrrolidine derivatives in industrial applications, particularly in the preparation of polymers (Pratap & Heller, 1992).
Coordination Chemistry and Metal Complexes
- Formation of Metal Complexes : Research involving (2-chloroethyl)pyrrolidine hydrochloride led to the synthesis of hybrid organotellurium ligands. These ligands were used to form complexes with metals like palladium and mercury, demonstrating the compound's significance in coordination chemistry (Singh et al., 2003).
Role in Synthesis of Biological and Pharmaceutical Compounds
- Synthesis of Biological Molecules : Pyrrolidine derivatives are integral in the structure of many biological molecules such as heme and chlorophyll. They are also used in the synthesis of various pharmaceutical and agrochemical compounds, demonstrating their wide-ranging applications in biological and pharmaceutical sciences (Anderson & Liu, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1-chloropropan-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c1-7(6-8)9-4-2-3-5-9;/h7H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCAJUWPIJXRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N1CCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3125244.png)
![3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine](/img/structure/B3125256.png)

![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3125263.png)
![1-methyl-5-[(2-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3125270.png)
![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3125273.png)
![methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B3125281.png)

![4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B3125287.png)
![(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B3125292.png)



